molecular formula C13H24O6 B12528765 Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol CAS No. 657394-89-3

Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol

Cat. No.: B12528765
CAS No.: 657394-89-3
M. Wt: 276.33 g/mol
InChI Key: MOZQKUVQGIPECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol is a complex organic compound with a unique structure that combines the properties of acetic acid and a cyclopentyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with a cyclopentyl derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The use of heterogeneous catalysts, such as rhodium-based catalysts, can facilitate the conversion of starting materials to the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as an antimicrobial or anti-inflammatory agent.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in industry and research.

    Cyclopentanol: A cyclopentyl derivative with similar structural features.

    Methanol: A simple alcohol that shares some chemical properties with the hydroxymethyl group in the compound.

Uniqueness

Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

657394-89-3

Molecular Formula

C13H24O6

Molecular Weight

276.33 g/mol

IUPAC Name

acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol

InChI

InChI=1S/C9H16O2.2C2H4O2/c1-7-3-9(5-10,6-11)4-8(7)2;2*1-2(3)4/h8,10-11H,1,3-6H2,2H3;2*1H3,(H,3,4)

InChI Key

MOZQKUVQGIPECV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1=C)(CO)CO.CC(=O)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.